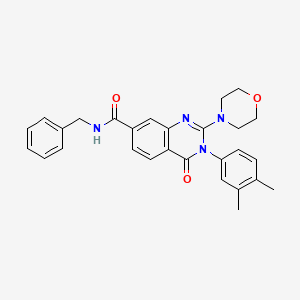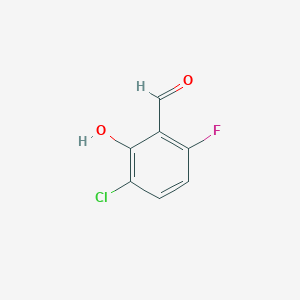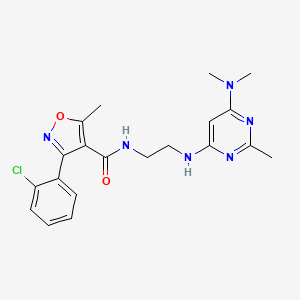![molecular formula C16H13NO3S B2611480 (2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide CAS No. 2097940-25-3](/img/structure/B2611480.png)
(2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a conjugated system, which could give it interesting electronic and optical properties. The bifuran and thiophene rings are aromatic, which contributes to the stability of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the bifuran, thiophene, and amide groups. For instance, the electron-rich aromatic rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the conjugated system and the polar amide group could impact its solubility, melting point, and other properties .科学的研究の応用
Fluorescent Crosslinked Aromatic Polyamides
New fluorescent crosslinked aromatic polyamides that incorporate phenylen, thiophene, and furane groups into their main chain have been synthesized. These polyamides were created through self-condensation from related amino compounds using the phosphorylation method. Their potential applications include heat-sensitive devices, as their fluorescence can be activated or quenched through heating processes. The crosslinking of vinyl bonds plays a significant role in their fluorescent properties, which are influenced by amide bond formation, crosslinking, and conjugation. These polymers are characterized by their high emission fluorescence, UV-visible, FT-IR and 1H-NMR spectroscopy, and thermogravimetric analysis (TGA) (Sánchez et al., 2015).
Novel Dihydropyrimidinone Derivatives Synthesis
Enaminones have been utilized in the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety. These compounds were synthesized through a one-pot Biginelli reaction, showcasing the utility of enaminones in creating complex organic molecules. This method provides a simple and efficient route to dihydropyrimidinone derivatives, which may have further applications in pharmaceuticals and material science (Bhat et al., 2018).
Anticonvulsant Enaminones
The crystal structures of three anticonvulsant enaminones have been determined, providing insights into their molecular conformation and intermolecular hydrogen bonding. These findings contribute to the understanding of how enaminones function as anticonvulsants and may inform the design of new therapeutic agents (Kubicki et al., 2000).
Enaminone Metal Complexes
Enaminones have also been explored for their chelating properties with different metal nitrates, demonstrating bioactivity against various types of bacteria and fungi. This research highlights the potential of enaminones in developing new antimicrobial agents and studying metal-ligand interactions (Jeragh & Elassar, 2015).
作用機序
Safety and Hazards
将来の方向性
The study of such complex organic compounds is a vibrant field of research, with potential applications in various areas such as materials science, pharmaceuticals, and organic electronics . Further studies could focus on exploring these potential applications and optimizing the synthesis of this compound.
特性
IUPAC Name |
(E)-N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c18-16(6-3-12-7-9-21-11-12)17-10-13-4-5-15(20-13)14-2-1-8-19-14/h1-9,11H,10H2,(H,17,18)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLKCNFLDFHPDT-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)C=CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)/C=C/C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[d][1,3]dioxol-5-yl(2-(4-(trifluoromethyl)phenyl)morpholino)methanone](/img/structure/B2611398.png)



![3-Methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B2611403.png)
![5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2611404.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2611407.png)
![2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B2611408.png)

![6-(Pyridin-4-yl)-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2611412.png)


![N-(4-methylthiazol-2-yl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2611420.png)